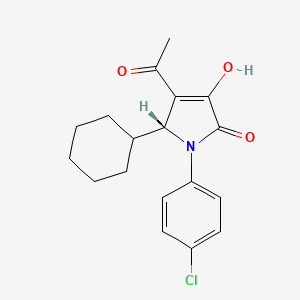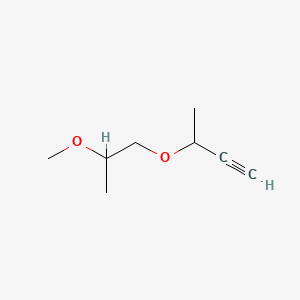
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is a biochemical compound used primarily in scientific research. It is a chromogenic substrate, meaning it can produce a color change when acted upon by specific enzymes. This property makes it valuable in various biochemical assays, particularly those involving glycosidases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide, and the reaction is carried out in an anhydrous solvent like dichloromethane. The product is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures would be essential in an industrial setting.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions when exposed to glycosidases. The nitrophenyl group is released as 4-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-glucosidase or alpha-mannosidase.
Oxidation and Reduction: While not common, the nitro group can undergo reduction to form amino derivatives under specific conditions.
Major Products
The major product of enzymatic hydrolysis is 4-nitrophenol, which is a yellow compound that can be quantified by its absorbance at 405 nm.
科学的研究の応用
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for the following applications:
Biochemical Assays: Used as a substrate to measure the activity of glycosidases, providing insights into enzyme kinetics and mechanisms.
Medical Research: Helps in studying metabolic disorders involving glycosidase deficiencies.
Industrial Enzyme Production: Used to screen and optimize enzyme production in industrial biotechnology.
Drug Development: Assists in the development of enzyme inhibitors for therapeutic purposes.
作用機序
The compound acts as a substrate for glycosidases. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
類似化合物との比較
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Another chromogenic substrate used for alpha-glucosidase assays.
4-Nitrophenyl alpha-D-mannopyranoside: Used for alpha-mannosidase assays.
2-Chloro-4-nitrophenyl alpha-D-maltotrioside: Used for studying maltase activity.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is unique due to its dual glycosidic linkage, making it a versatile substrate for studying both alpha-glucosidase and alpha-mannosidase activities. This dual functionality allows for more comprehensive studies of enzyme kinetics and mechanisms.
特性
CAS番号 |
79580-51-1 |
|---|---|
分子式 |
C18H25NO13 |
分子量 |
463.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16+,17-,18+/m1/s1 |
InChIキー |
ZGWCYKZKLZNQQX-NWRHGGHFSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


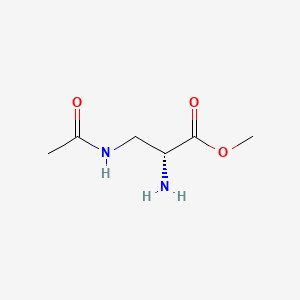
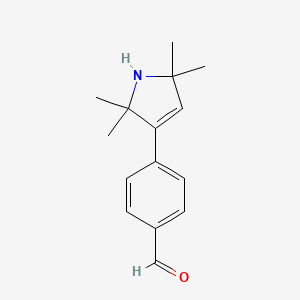
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)

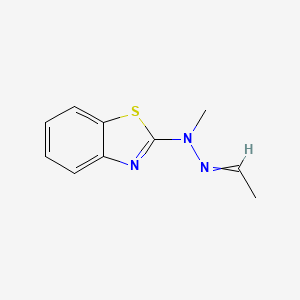
![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
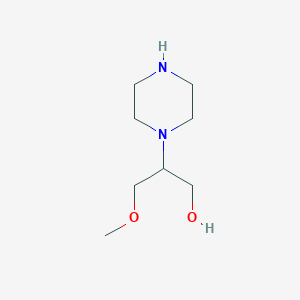
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
